molecular formula C11H15ClFN B2814314 1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 2228472-82-8

1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride

Cat. No.: B2814314
CAS No.: 2228472-82-8
M. Wt: 215.7
InChI Key: NIUVBQGCLHUNSU-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a cyclopropane ring attached to a 4-fluoro-2-methylphenyl group, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

The synthesis of 1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride typically involves several steps:

Chemical Reactions Analysis

1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-8-6-10(12)3-2-9(8)7-11(13)4-5-11;/h2-3,6H,4-5,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUVBQGCLHUNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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